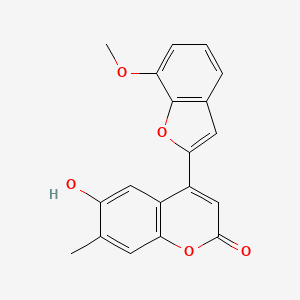

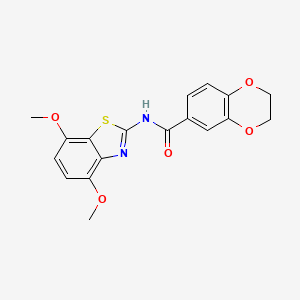

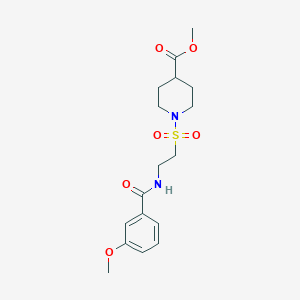

6-羟基-4-(7-甲氧基-1-苯并呋喃-2-基)-7-甲基香豆素-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The compound was synthesized from the reaction of 6-formylvisnagin with 5-amino-3-methyl-1 H-pyrazole . The chemical structure of the synthesized compound was established based on elemental analysis and spectral data .Molecular Structure Analysis

The chemical calculations were performed using the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP)/6-311++G (d,p) basis sets at the DFT level of theory . The local reactivity descriptors supported the high reactivity of C7 for nucleophilic attack . The computed total energy and thermodynamic parameters at the same level of calculations confirmed the high stability of structure 3 (HMBPP) as compared with the other expected structure 4 .Chemical Reactions Analysis

Ring opening followed by ring closure reactions of 4-methoxy-5-oxo-5 H -furo [3,2- g] chromene-6-carbonitrile (1) with 5-amino-3-methyl-1 H -pyrazole (2) afforded the novel 5- (6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1 H -pyrazolo [3,4- b] pyridine (3, HMBPP) .Physical And Chemical Properties Analysis

The 1 H and 13 C chemical shift values, as well as vibrational wavenumber values, were theoretically determined and exhibited a high correlation with the experimental data . Natural bond orbital analysis (NBO) was used to investigate hyper conjugative interactions . The first static hyperpolarizability, second hyperpolarizability, polarizability, and electric dipole moment have been determined . At different temperatures, the thermodynamic properties of the compounds were calculated .科学研究应用

电化学合成

电化学氧化技术已被用于合成苯并呋喃衍生物,重点介绍了一种可能适用于“6-羟基-4-(7-甲氧基-1-苯并呋喃-2-基)-7-甲基色烯-2-酮”的方法,用于生成新化合物或增强其性能。电化学研究,例如由 Moghaddam 等人进行的研究。(2006),提供了通过氧化和迈克尔加成反应合成新的苯并呋喃衍生物的见解,展示了以良好的产率和纯度创建复杂有机分子的应用 (Moghaddam 等人,2006)。

抗菌和抗肿瘤活性

对从天然来源(如红树林内生真菌 Nigrospora sp.)中分离的苯并呋喃衍生物的研究表明,这些化合物表现出中等的抗肿瘤和抗菌活性。这表明类似的化合物,包括“6-羟基-4-(7-甲氧基-1-苯并呋喃-2-基)-7-甲基色烯-2-酮”,可能在开发新的治疗剂方面具有潜在应用 (Xia 等人,2011)。

PET成像探针

苯并呋喃衍生物已被探索其作为 PET 成像探针的潜力,特别是用于成像酶,例如莫洛尼鼠白血病病毒激酶 1 (PIM1) 中的原病毒整合位点。高等人。(2013) 合成了一个苯并呋喃化合物作为一种有效且选择性的 PIM1 抑制剂,表明结构相关的化合物可以开发用于生物医学成像应用 (Gao 等人,2013)。

抗胆碱酯酶剂

基于呋并苯并呋喃分子骨架的化合物已被评估其抗胆碱酯酶活性,表明在治疗神经退行性疾病(如阿尔茨海默病)中具有潜在用途。罗等人。(2005) 探索了源自苯并呋喃化合物的 novel 氨基甲酸酯,显示出对乙酰胆碱酯酶和丁酰胆碱酯酶的有效抑制 (Luo 等人,2005)。

量子研究和 NLO 特性

已对苯并呋喃衍生物进行了量子研究和非线性光学 (NLO) 特性的分析,表明其在材料科学应用中的潜力。Halim 和 Ibrahim (2022) 报道了 novel 苯并呋喃化合物的合成、光谱分析、量子研究和热力学性质,突出了其高反应性和稳定性。此类研究表明了探索“6-羟基-4-(7-甲氧基-1-苯并呋喃-2-基)-7-甲基色烯-2-酮”在先进材料和光学应用中的途径 (Halim & Ibrahim, 2022)。

属性

IUPAC Name |

6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O5/c1-10-6-16-12(8-14(10)20)13(9-18(21)23-16)17-7-11-4-3-5-15(22-2)19(11)24-17/h3-9,20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTLCBRZGZFLDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663745.png)

![2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2663749.png)

![{[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2663750.png)

![1-[4-[2-(1,3-Dioxolan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2663757.png)

![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2663759.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2663767.png)